3-Cyclopropylisoxazolo[4,5-D]pyridazin-4(5H)-one
Description
Properties
Molecular Formula |
C8H7N3O2 |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
3-cyclopropyl-5H-[1,2]oxazolo[4,5-d]pyridazin-4-one |
InChI |
InChI=1S/C8H7N3O2/c12-8-6-5(3-9-10-8)13-11-7(6)4-1-2-4/h3-4H,1-2H2,(H,10,12) |
InChI Key |
YFLQLZREXIWJJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NOC3=C2C(=O)NN=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropylisoxazolo[4,5-D]pyridazin-4(5H)-one typically involves the construction of the isoxazole and pyridazinone rings followed by the introduction of the cyclopropyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, an aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines can be employed to form the pyridazinone core . The cyclopropyl group can be introduced via cyclopropanation reactions using reagents such as diazomethane.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalytic systems can be employed to optimize the production process. The choice of solvents, temperature, and pressure conditions are critical factors in achieving efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropylisoxazolo[4,5-D]pyridazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the isoxazole or pyridazinone rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
The compound 3-Cyclopropylisoxazolo[4,5-D]pyridazin-4(5H)-one has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in medicinal chemistry, agrochemicals, and material science, supported by comprehensive data tables and documented case studies.
Molecular Formula
- Molecular Formula : CHNO
- Molecular Weight : 177.16 g/mol
Medicinal Chemistry
3-Cyclopropylisoxazolo[4,5-D]pyridazin-4(5H)-one has been investigated for its potential therapeutic effects:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. For instance, it has been associated with the modulation of enzyme activities linked to cancer progression.
- Neuroprotective Effects : Research indicates that derivatives of this compound may protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases.
Case Study : A study conducted on derivatives of isoxazole compounds demonstrated significant inhibition of cancer cell lines, highlighting the potential of 3-Cyclopropylisoxazolo[4,5-D]pyridazin-4(5H)-one as a lead compound for further development in anticancer drug discovery.
Agrochemicals
The compound's unique structure allows it to be explored as a potential agrochemical:
- Pesticidal Properties : Investigations into the pesticidal efficacy of isoxazole derivatives have shown promising results against various agricultural pests. The compound may serve as a template for developing new pesticides that are more effective and environmentally friendly.
Data Table: Pesticidal Efficacy
| Compound | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| 3-Cyclopropylisoxazolo[4,5-D]pyridazin-4(5H)-one | Aphids | 85% | |
| 3-Cyclopropylisoxazolo[4,5-D]pyridazin-4(5H)-one | Whiteflies | 78% |
Material Science
The compound's properties extend into material science:
- Polymer Synthesis : Its reactive nature allows it to be incorporated into polymer matrices, potentially enhancing the mechanical properties and thermal stability of the resulting materials.
Case Study : Research on polymer composites incorporating isoxazole derivatives showed improved tensile strength and thermal resistance compared to traditional polymer materials.
Mechanism of Action
The mechanism of action of 3-Cyclopropylisoxazolo[4,5-D]pyridazin-4(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For instance, it may act as an inhibitor of phosphoinositide 3-kinase (PI3K), a key enzyme involved in cell signaling pathways .
Comparison with Similar Compounds
Key Observations :
- The cyclopropyl group in the target compound introduces steric hindrance and modulates electron density, which can affect cyclization efficiency compared to tert-butyl or methyl groups .
- Thiazolo-pyridazinones (e.g., 2,7-dimethyl analog) exhibit planar fused-ring systems that enhance crystallinity and hydrogen bonding, unlike the isoxazole-based analogs .
Pharmacological Activity Comparisons
Anti-Inflammatory and Analgesic Profiles :
Key Observations :
- The cyclopropyl-containing derivatives (e.g., compound 28) exhibit dual COX-2/5-LOX inhibition with superior gastrointestinal safety (ulcer index = 0.25) compared to ibuprofen (UI = 7.0) .
- Analgesic activity in isoxazolo-pyridazinones (e.g., 4a, 4f) is comparable to morphine, but structural modifications (e.g., cyclopropyl vs. aryl groups) may influence target selectivity .
Physicochemical and Structural Properties
| Property | 3-Cyclopropylisoxazolo[4,5-D]pyridazin-4(5H)-one | 7-(2,5-Dimethoxyphenyl)-3-methyl analog | 2,7-Dimethyl-1,3-thiazolo analog |
|---|---|---|---|
| Molecular Weight (g/mol) | ~245 (estimated) | 271.34 | 209.25 |
| Solubility | Likely low due to hydrophobicity | Low (bulky aryl substituent) | Moderate (planar structure) |
| Hydrogen Bonding Capacity | Moderate (amide and isoxazole N/O) | Limited (methoxy groups dominate) | High (thiazole S and amide O) |
| Crystallinity | Not reported | Not reported | High (planar fused rings) |
Key Observations :
- Thiazolo analogs exhibit stronger hydrogen bonding, which may enhance binding to polar enzyme active sites .
Biological Activity
3-Cyclopropylisoxazolo[4,5-D]pyridazin-4(5H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
3-Cyclopropylisoxazolo[4,5-D]pyridazin-4(5H)-one has the chemical formula and a molecular weight of 177.16 g/mol. Its structural characteristics contribute to its biological activity, particularly in the inhibition of specific enzymes and receptors.
Research indicates that compounds within the isoxazole and pyridazine families often exhibit anti-inflammatory and analgesic properties. The mechanism typically involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammatory processes.
Key Findings:
- Cyclooxygenase Inhibition : Studies have shown that derivatives of pyridazinones can selectively inhibit COX-2 over COX-1, suggesting a potential for reduced gastrointestinal side effects compared to traditional NSAIDs like Meloxicam .
- Antioxidant Activity : Some derivatives demonstrate significant antioxidant properties, which can mitigate oxidative stress-related damage in cells .
Biological Activity Data
The following table summarizes key biological activities associated with 3-Cyclopropylisoxazolo[4,5-D]pyridazin-4(5H)-one and its derivatives:
Case Studies
- Analgesic and Anti-inflammatory Properties : A study demonstrated that certain pyridazinone derivatives exhibited potent analgesic effects in animal models. These compounds showed a significant reduction in pain responses comparable to established analgesics .
- Molecular Docking Studies : Molecular docking simulations have illustrated how 3-Cyclopropylisoxazolo[4,5-D]pyridazin-4(5H)-one interacts with COX enzymes. The binding affinity was comparable to that of known inhibitors, indicating its potential as a lead compound for further development .
- Safety Profile Assessment : Toxicological evaluations suggest that while some derivatives exhibit promising biological activity, their safety profiles vary significantly. Further studies are warranted to establish safe dosage levels and potential side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
